C-PHYCOCYANIN
Description
Significance in Photosynthetic Organisms
The structure of C-phycocyanin consists of two subunits, alpha (α) and beta (β), to which a chromophore called phycocyanobilin is covalently attached. scotbio.comresearchgate.net These subunits can assemble into various aggregation states, such as trimers and hexamers, depending on the surrounding ionic environment. scotbio.com
Overview of Academic Research Trajectories
Academic interest in this compound has followed an upward trajectory, evolving from fundamental studies of its role in photosynthesis to explorations of its potential in various applied fields. Initial research focused on elucidating its structure, function, and the intricate energy transfer mechanisms within the phycobilisome. aip.org
The unique fluorescent properties of this compound, characterized by a strong absorption of orange-red light and emission of red fluorescence, led to its early adoption as a fluorescent marker in biomedical research. scotbio.comnih.gov This application has been instrumental in techniques like flow cytometry and immunoassays. scotbio.com
More recently, research has expanded to investigate the bioactive properties of this compound. Numerous studies have explored its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. researchgate.netfrontiersin.orgtandfonline.com This has opened up avenues for its use in the development of functional foods and nutraceuticals. nih.govpmuc.or.th The market for this compound is growing, driven by its use as a natural blue colorant in the food and cosmetic industries, replacing synthetic dyes. nih.govresearchgate.net
Bibliometric analyses of scientific literature reveal a burgeoning interest in phycobiliproteins, with this compound being a primary focus. mdpi.com Research trends indicate a continued emphasis on optimizing its production from various cyanobacterial strains, developing efficient extraction and purification methods, and further exploring its therapeutic potential. frontiersin.orgnih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Description | Source(s) |
| Type of Molecule | Pigment-protein complex (Phycobiliprotein) | wikipedia.org |
| Color | Intense blue | nih.gov |
| Solubility | Water-soluble | scotbio.com |
| Absorption Maximum (λmax) | ~615-620 nm | nih.govwikipedia.org |
| Fluorescence Emission Maximum | ~640-650 nm | scotbio.comwikipedia.org |
| Subunits | Alpha (α) and Beta (β) | scotbio.com |
| Chromophore | Phycocyanobilin | researchgate.net |
| Primary Natural Source | Cyanobacteria (e.g., Arthrospira platensis) | scotbio.comnih.gov |
Properties
CAS No. |
11016-15-2 |
|---|---|
Molecular Formula |
C26H46N2O |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of C Phycocyanin
Chromophore Chemistry and Attachment
The vibrant blue color and light-absorbing properties of C-phycocyanin are conferred by its non-protein prosthetic groups, or chromophores.
The specific chromophore found in this compound is phycocyanobilin (PCB). mdpi.comwikipedia.org PCB is a linear tetrapyrrole, a type of open-chain molecule derived from the enzymatic cleavage of a heme precursor. nih.govresearchgate.net The biosynthesis involves the oxidation of heme to biliverdin (B22007) IXα, which is then reduced by the enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA) to form 3Z-phycocyanobilin. nih.govnih.gov While numerous isomers of phycobilins can exist, the ZZZ-ssa and ZZZ-asa conformations are most common within phycobiliproteins. nih.gov The specific conformation and the microenvironment created by the surrounding protein profoundly influence the spectroscopic (light-absorbing) properties of the PCB molecule. mdpi.com
Phycocyanobilin is not merely associated with the protein but is covalently attached to specific and highly conserved cysteine residues on the α and β polypeptide chains. nih.govmdpi.com This attachment is formed via a stable thioether bond between the chromophore and the apoprotein. wikipedia.orglsu.edu The formation of this bond is an enzymatic process catalyzed by specialized enzymes known as phycobilin (B1239373) lyases. lsu.edunih.gov For this compound, the heterodimeric CpcE/CpcF lyase is responsible for attaching PCB to the α-subunit, while other lyases handle the β-subunit attachment. mdpi.comlsu.edunih.gov
In many characterized C-phycocyanins, such as the one from Synechococcus vulcanus, the α-subunit has one PCB molecule, while the β-subunit carries two. wikipedia.org The linkage sites are highly conserved across species.
| Subunit | Cysteine Residue | Chromophore |
| Alpha (α) | Cys-84 | Phycocyanobilin (PCB) |
| Beta (β) | Cys-84 | Phycocyanobilin (PCB) |
| Beta (β) | Cys-155 | Phycocyanobilin (PCB) |
Note: The specific positions of cysteine residues are based on common findings in this compound structures. wikipedia.org
The PCB attached at β-155 is located on the exterior of the trimeric ring and is believed to be critical for inter-rod energy transfer within the larger phycobilisome complex. wikipedia.org
Molecular Interactions Between Chromophores and Protein Environment
The distinct spectroscopic properties and functional efficiency of this compound are not inherent to the phycocyanobilin (PCB) chromophores alone but are intricately modulated by a complex network of interactions with the surrounding apoprotein. These interactions, both covalent and non-covalent, rigidly hold the linear tetrapyrrole chromophores in an extended conformation, which is crucial for their light-harvesting capabilities. researchgate.netamrita.edu
The primary and most fundamental interaction is the covalent attachment of the PCB chromophores to the polypeptide chains. These linkages occur via thioether bonds between the ethylidene group on the A-ring of the chromophore and the sulfhydryl groups of specific cysteine residues on the α and β subunits. nih.gov This covalent anchoring is essential for the stable integration of the chromophore into the protein scaffold.
Beyond this covalent linkage, a multitude of non-covalent interactions fine-tunes the electronic and conformational state of the chromophores. These interactions are critical for stabilizing the protein's tertiary structure and, consequently, its function. amrita.edu The predominant non-covalent forces at play include hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Molecular docking studies and structural analyses have identified key amino acid residues that are crucial for these interactions. Residues such as Arginine-86, Aspartate-87, Tyrosine-97, Aspartate-152, Phenylalanine-164, Alanine-167, and Valine-171 have been shown to be vital in forming hydrogen bonds with the chromophore. nih.gov
These non-covalent interactions effectively create a specific microenvironment for each chromophore, influencing its light absorption and emission properties. amrita.edu This protein-induced modulation prevents the chromophores from dissipating absorbed energy through non-radiative pathways, thereby maximizing the efficiency of energy transfer. Computational analyses reveal that hydrogen bonds are the most significant contributors to the stability of protein-protein complexes within phycocyanin, accounting for approximately 88% of the total binding energy, with Van der Waals forces (9.3%) and electrostatic energy (1.9%) also playing a role. nih.gov The precise architecture of this binding pocket ensures that the absorbed light energy is efficiently funneled through the phycobilisome.
Table 1: Key Molecular Interactions Involving the Phycocyanobilin Chromophore
| Interaction Type | Description | Key Residues/Groups Involved | Significance |
|---|---|---|---|
| Covalent Linkage | Thioether bond formation | Cysteine residues on α and β subunits; Ethylidene group on PCB A-ring | Permanently anchors the chromophore to the apoprotein. |
| Hydrogen Bonding | Electrostatic attraction between hydrogen atoms and electronegative atoms (O, N). | Arg86, Asp87, Tyr97, Asp152, and others with PCB's propionate (B1217596) side chains and pyrrole (B145914) nitrogens. | Stabilizes the extended conformation of the chromophore; fine-tunes absorption/emission spectra. |
| Hydrophobic Interactions | Clustering of nonpolar groups to minimize contact with water. | Aromatic and aliphatic amino acid residues near the tetrapyrrole backbone. | Shields the chromophore from the aqueous solvent, preventing non-radiative decay and maintaining rigidity. |
| Electrostatic Interactions (Salt Bridges) | Attraction between oppositely charged ionic groups. | Positively charged residues (e.g., Arginine) and negatively charged residues (e.g., Aspartate) or PCB propionate groups. | Contributes to the overall stability of the chromophore's position and the protein's folded structure. |
Advanced Structural Elucidation Techniques
The intricate three-dimensional structure of this compound and its higher-order assembly into phycobilisomes has been progressively revealed through a suite of powerful structural biology techniques. These methods provide insights from the atomic details of chromophore-protein interactions to the megastructure of the entire light-harvesting antenna complex.
X-ray crystallography has been the cornerstone for determining the high-resolution structure of this compound. The high propensity of this compound to crystallize under a wide variety of conditions has made it an excellent model system for crystallographic studies. nih.gov This technique has provided precise atomic coordinates, revealing the folding of the α and β subunits, the architecture of the (αβ)₃ trimers and (αβ)₆ hexamers, and the exact orientation of the PCB chromophores within the protein matrix. nih.govresearchgate.net
Crystal structures have been solved for this compound from various cyanobacterial species, including Spirulina platensis and Thermosynechococcus vulcanus, often to resolutions below 2.5 Å. rcsb.orgrcsb.orgnih.gov These studies have detailed the unique crystal packing arrangements, such as monoclinic and hexagonal forms, which provide insights into potential pathways for energy transfer between adjacent hexamers in the native phycobilisome rod structures. nih.govnih.gov For instance, the tight packing observed in a monoclinic crystal form of this compound from S. platensis brought β-155 chromophores from adjacent hexamers into close proximity, suggesting a possible route for lateral energy transfer. nih.gov
Table 2: Selected X-ray Crystallography Structures of this compound
| PDB ID | Source Organism | Resolution (Å) | Crystal Space Group | Key Findings |
|---|---|---|---|---|
| 1GH0 | Spirulina platensis | 2.20 | P2₁ (monoclinic) | Revealed a novel layered arrangement of hexamers, suggesting lateral energy transfer pathways via β155 chromophores. rcsb.orgnih.gov |
| 1I7Y | Synechococcus vulcanus | 2.50 | R32 | Provided a detailed view of the (αβ) monomer structure within the crystal lattice. rcsb.org |
| 3O18 | Thermosynechococcus vulcanus | 1.35 | P6₃ (hexagonal) | Offered an ultra-high-resolution view of the trimeric and rod structures of phycocyanin. pdbj.org |
| 1ON7 | Thermosynechococcus vulcanus | Not specified | P6₃ (hexagonal) | Used as a molecular replacement model for other hexagonal crystal forms. nih.gov |
While X-ray crystallography is ideal for high-resolution studies of individual protein complexes, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for visualizing large, flexible, and complex macromolecular assemblies like the intact phycobilisome (PBS). lbl.gov Because PBS are often fragile and difficult to crystallize, cryo-EM allows for their structural determination in a near-native, vitrified state. lbl.govbiorxiv.org
Recent cryo-EM studies have successfully resolved the architecture of entire phycobilisomes from various cyanobacteria and red algae at near-atomic resolutions. lbl.govnih.gov For example, the structure of the 6.2 MDa PBS from Synechocystis PCC 6803 was resolved at 2.1 Å for the rods and 2.7 Å for the core. biorxiv.org These structures have provided unprecedented insights into how this compound hexamers are organized into rods, the role of specific linker proteins in mediating this assembly, and how these rods connect to the allophycocyanin core. biorxiv.orgnih.gov Furthermore, in situ cryo-electron tomography (cryo-ET) has visualized the PBS-Photosystem II supercomplex within the native cellular environment, revealing how the entire antenna complex is organized on the thylakoid membrane to ensure efficient energy transfer to the reaction centers. nih.govelifesciences.org
Complementing experimental techniques, computational methods for protein structure prediction have become increasingly powerful. AlphaFold2, a deep learning-based algorithm, has demonstrated remarkable accuracy in predicting the three-dimensional structure of proteins from their amino acid sequence alone. ebi.ac.uk
For this compound, AlphaFold2 can generate highly accurate models of the α and β subunits. The AlphaFold Protein Structure Database contains predicted models for this compound subunits from various organisms, such as Synechocystis sp. PCC 6803, with very high per-residue model confidence scores (pLDDT > 90), indicating a high degree of accuracy in the predicted fold. ebi.ac.ukebi.ac.uk These computationally derived models are valuable for several reasons. They can serve as excellent initial models for molecular replacement in X-ray crystallography, accelerating the process of structure determination. They also allow for structural analysis of C-phycocyanins from organisms for which experimental structures have not yet been obtained. Researchers have successfully matched experimental results with AlphaFold2 structure predictions for this compound, validating the utility of this approach for investigating structure-function relationships in silico. researchgate.net
Biosynthesis Pathways and Genetic Engineering Approaches
Phycocyanobilin (PCB) Biosynthesis from Heme Precursors
The journey to C-phycocyanin begins with a common biological molecule: heme. Through a cascade of enzymatic reactions, this cyclic tetrapyrrole is transformed into the linear tetrapyrrole, phycocyanobilin (PCB), which gives this compound its characteristic color. pnas.orgnih.gov
The conversion of heme to PCB is a two-step process catalyzed by a pair of critical enzymes. mdpi.comuni-freiburg.de
First, Heme Oxygenase 1 (HO1) catalyzes the oxidative cleavage of the heme ring to produce biliverdin (B22007) IXα. mdpi.comresearchgate.net This reaction is a crucial branching point from the heme degradation pathway and requires molecular oxygen. mdpi.com
Following this, 3Z-Phycocyanobilin:ferredoxin oxidoreductase (PcyA) , a ferredoxin-dependent bilin reductase, takes over. researchgate.netpnas.org PcyA catalyzes the four-electron reduction of biliverdin IXα to form 3Z-phycocyanobilin (PCB). pnas.orgnih.gov This reduction occurs in two sequential two-electron steps, with 18¹,18²-dihydrobiliverdin serving as an intermediate. mdpi.compnas.org The electrons required for this process are supplied by ferredoxin. mdpi.com
Table 1: Key Enzymes in Phycocyanobilin Biosynthesis
| Enzyme | Abbreviation | Function |
| Heme Oxygenase 1 | HO1 | Catalyzes the oxidative cleavage of heme to form biliverdin IXα. mdpi.comresearchgate.net |
| 3Z-Phycocyanobilin:ferredoxin oxidoreductase | PcyA | Reduces biliverdin IXα to phycocyanobilin (PCB). researchgate.netpnas.org |
The production of the enzymes essential for PCB biosynthesis is tightly controlled at the genetic level. The genes encoding these enzymes, namely hox1 for Heme Oxygenase 1 and pcyA for 3Z-Phycocyanobilin:ferredoxin oxidoreductase, are fundamental to this process. nih.govresearchgate.net Their expression is crucial for the synthesis of the PCB chromophore. nih.govresearchgate.net
Table 2: Genes Involved in this compound Biosynthesis
| Gene | Encoded Protein/Function |
| hox1 | Heme Oxygenase 1, involved in the conversion of heme to biliverdin IXα. nih.govresearchgate.net |
| pcyA | 3Z-Phycocyanobilin:ferredoxin oxidoreductase, which synthesizes PCB. nih.govresearchgate.net |
| cpcE | A component of the heterodimeric lyase responsible for chromophore attachment. nih.govresearchgate.netpnas.org |
| cpcF | The other component of the heterodimeric lyase for chromophore attachment. nih.govresearchgate.netpnas.org |
Apoprotein Synthesis and Chromophore Ligation
Parallel to the synthesis of the PCB chromophore, the protein scaffold to which it will attach, known as the apoprotein, is also produced.
This compound is composed of two distinct polypeptide chains, the α and β subunits, which are encoded by the cpcA and cpcB genes, respectively. wikipedia.org These genes are typically located in an operon, allowing for their coordinated expression. wikipedia.org Once translated, these apoprotein subunits must fold into their correct three-dimensional structures to create the specific binding pocket for the PCB chromophore.
The covalent attachment of the PCB chromophore to the apoprotein is not a spontaneous event. It is facilitated by a class of enzymes known as phycobiliprotein lyases. mdpi.comebi.ac.uk These lyases ensure the correct and efficient ligation of PCB to specific cysteine residues on the apoprotein subunits via a thioether linkage. mdpi.com
Different types of lyases are responsible for attaching PCB to the α and β subunits. The heterodimeric lyase composed of CpcE and CpcF is specifically responsible for attaching PCB to the Cys-84 residue of the α-subunit (CpcA). pnas.orgebi.ac.ukpnas.org Other lyases, such as CpcS and CpcT, are involved in attaching PCB to the β-subunit (CpcB) at positions Cys-84 and Cys-155, respectively. mdpi.comnih.gov The action of these lyases is crucial, as non-enzymatic addition can lead to incorrect and non-functional products. pnas.org
Table 3: Phycobiliprotein Lyases and Their Functions
| Lyase | Subunit Specificity | Attachment Site |
| CpcE/CpcF | α-subunit (CpcA) | Cys-84 |
| CpcS | β-subunit (CpcB) | Cys-84 |
| CpcT | β-subunit (CpcB) | Cys-155 |
Recombinant Expression Systems and Metabolic Engineering
The unique properties of this compound have spurred interest in its production through recombinant DNA technology. Escherichia coli has been a workhorse for the heterologous expression of this compound. nih.govresearchgate.net The entire biosynthetic pathway, from heme to the final holo-phycobiliprotein subunit, has been successfully reconstituted in E. coli. nih.govresearchgate.net This typically involves the co-expression of multiple genes, including those for the apoprotein subunits (cpcA, cpcB), the chromophore synthesis enzymes (hox1, pcyA), and the necessary lyases (cpcE, cpcF, cpcS, cpcT). mdpi.commdpi.com
Researchers have developed various plasmid-based systems to introduce these genes into E. coli. nih.govresearchgate.net For instance, a two-plasmid system has been used, with one plasmid carrying the genes for chromophore synthesis and the other carrying the genes for the apoprotein and lyase. nih.gov More recently, single-vector systems containing all the necessary genes have been constructed to simplify the process. researchgate.net
Metabolic engineering strategies are also being employed to enhance the production of this compound in these recombinant hosts. acs.orgnih.gov These strategies include optimizing the expression levels of the biosynthetic genes and engineering the host's metabolism to increase the supply of the heme precursor. mdpi.com For example, co-expressing ferredoxin and ferredoxin-NADP⁺ reductase can improve the efficiency of the PcyA enzyme. acs.org Such efforts aim to create efficient and scalable systems for the production of this valuable compound for various biotechnological applications.
Heterologous Host Systems for this compound Production (e.g., Escherichia coli)
The complete biosynthesis of a functional this compound holoprotein (the protein-chromophore complex) in a non-photosynthetic host is a complex undertaking. It requires the successful expression of not only the C-PC apoprotein subunits (α and β chains, encoded by cpcA and cpcB genes, respectively) but also the enzymatic machinery for synthesizing the phycocyanobilin (PCB) chromophore and attaching it to the apoprotein. pnas.orgmdpi.com Escherichia coli has been the most widely used heterologous host for this purpose due to its well-understood genetics, rapid growth, and the availability of numerous molecular biology tools. nih.gov
The reconstitution of the C-PC biosynthesis pathway in E. coli involves several key genetic components:
Apoprotein Genes: The cpcA and cpcB genes, which encode the α and β subunits of the C-PC apoprotein. wikipedia.org
Chromophore Synthesis Genes: The synthesis of the PCB chromophore from the host's endogenous heme requires two key enzymes: heme oxygenase 1 (HO1, encoded by ho1) and phycocyanobilin:ferredoxin oxidoreductase (PcyA, encoded by pcyA). pnas.orgpnas.org HO1 catalyzes the conversion of heme to biliverdin IXα, which is then reduced to PCB by PcyA. pnas.org
Lyase Genes: Specific enzymes, known as lyases, are required to catalyze the covalent attachment of the PCB chromophore to specific cysteine residues on the apoprotein subunits. pnas.org For the α-subunit, a heterodimeric lyase encoded by cpcE and cpcF is typically required. pnas.orgasm.org For the β-subunit, lyases such as CpcS and CpcU are involved. mdpi.comasm.org
Researchers have successfully reconstituted the entire pathway for a fluorescent holo-CpcA (the α-subunit with its chromophore) in E. coli by co-expressing the genes for CpcA, HO1, PcyA, and the CpcE/F lyase using a dual-plasmid system. pnas.org Similarly, the biosynthesis of fluorescent β-subunits has been achieved by expressing cpcB along with the necessary chromophore synthesis and ligation machinery. mdpi.com The production of complete and stable C-PC complexes, often as fusion proteins, has also been demonstrated in Anabaena species, which naturally synthesize the required PCB chromophore. nih.gov
The table below summarizes examples of heterologous production of this compound components in E. coli.
| Product | Host Strain | Expressed Genes | Reported Yield | Reference |
|---|---|---|---|---|
| Holo-CpcA (α-subunit) | E. coli | cpcA, ho1, pcyA, cpcE, cpcF | ~1/3 of apo-CpcA converted to holo-CpcA | pnas.org |
| Recombinant apo-C-PC β-subunit | E. coli | cpcB | 0.9 g/L | nih.gov |
| Phycocyanobilin (PCB) | E. coli BL21 (DE3) | ho1, pcyA | ~3 mg/L | researchgate.net |
| Phycocyanobilin (PCB) with CpcA fusion | E. coli BL21 (DE3) | ho1, pcyA, cpcA fused with signal peptide N20 | 8.47 mg/L | mdpi.com |
| Chromophorylated Allophycocyanin and α-Phycocyanin | E. coli | Multiplasmid system with PBP and lyase genes from Synechococcus sp. PCC 7002 | 3 to 12 mg/L | asm.org |
Strategies for Enhanced Recombinant Holoprotein Yield and Stability
While heterologous expression is feasible, the yields of correctly assembled and stable holoproteins are often limited. Several strategies have been developed to overcome these bottlenecks and enhance production.
One major challenge is the low stability of this compound, particularly its sensitivity to heat and pH changes, which can cause aggregation and color loss. acs.orgresearchgate.net Another issue is ensuring the efficient synthesis and attachment of the chromophore. acs.org Strategies to improve both yield and stability include:
Co-expression of Accessory Proteins: The efficiency of chromophore attachment (chromophorylation) can be significantly improved by ensuring the presence of the correct lyases. asm.org Furthermore, co-expressing proteins that support the synthesis of the PCB precursor, such as ferredoxin (Fd) and ferredoxin-NADP⁺ reductase (FNR), can lead to full chromophorylation of recombinant subunits. acs.org
Metabolic Engineering of the Host: The availability of the heme precursor in E. coli can be a limiting factor for PCB synthesis. Metabolic flux can be directed towards heme production by up-regulating key genes in the heme biosynthesis pathway (hemA, hemB, hemG, hemH, hemL). researchgate.net
Fusion Proteins and Tags: Expressing C-PC subunits as fusion proteins, for example with a His₆ tag, can simplify purification through affinity chromatography. researchgate.nettandfonline.com Fusing the apoprotein to a signal peptide has also been shown to drastically improve the production of the chromophore-apoprotein complex by guiding its transport within the cell. mdpi.com
Gene and Plasmid Optimization: Using a one-plasmid system containing all the necessary genes can increase the stability of the transformants and improve the efficiency of multigene transformation compared to multi-plasmid systems. mdpi.com Adjusting gene copy numbers and using strong, inducible promoters can also enhance protein yields. frontiersin.org
Chemical Stabilization: The stability of extracted C-PC can be improved through the addition of stabilizers. Cysteine, for instance, has been shown to increase the thermal stability of the pigment during extraction by potentially preventing the oxidation of thiol groups. scielo.br
The following table details various strategies employed to enhance the yield and stability of recombinant this compound.
| Strategy | Approach | Observed Outcome | Reference |
|---|---|---|---|
| Enhancing Chromophorylation | Co-expression of ferredoxin (Fd), Fd-NADP⁺ reductase (FNR), and NADP-specific glutamate (B1630785) dehydrogenase (gdhA). | Enabled full chromophorylation of recombinant CpcB (β-subunit) in E. coli. | acs.org |
| Improving PCB Production | Fusion of the CpcA (α-subunit) with a signal peptide (N20). | Increased PCB production in E. coli by 4.7-fold, reaching 8.47 mg/L. | mdpi.com |
| Simplifying Production | Use of a one-plasmid system with two expression cassettes for apoprotein and biosynthesis enzymes. | Increased stability of transformants and simplified multigene transformation in E. coli. | mdpi.com |
| Improving Thermal Stability | Addition of 0.5% cysteine during enzyme-assisted extraction. | Increased the amount of C-PC and allophycocyanin extracted by 52.6% compared to buffer alone, attributed to enhanced thermal stability. | scielo.br |
| Improving Functional Properties | Modification of C-PC via PEGylation (attachment of methoxy (B1213986) PEG chains). | Improved color stability against heat and pH fluctuations and increased ordered folding states. | researchgate.net |
Directed Mutagenesis and Rational Design for Modified this compound Constructs
Protein engineering techniques, including directed evolution and rational design, offer powerful tools to modify the properties of this compound. nih.govresearchgate.net These approaches allow for the creation of C-PC variants with enhanced stability, altered spectral properties, or novel functionalities.
Rational design relies on a detailed understanding of the protein's three-dimensional structure and function to make targeted amino acid substitutions. nih.govresearchgate.net By analyzing the crystal structure, researchers can identify residues that are critical for stability or chromophore interaction. For example, introducing disulfide bonds or salt bridges, or replacing flexible residues like glycine (B1666218) with more rigid ones like proline, can enhance thermostability. muni.cz
Directed evolution , in contrast, involves generating large libraries of random mutants (e.g., through error-prone PCR) and then using a high-throughput screening method to identify variants with the desired improvements. sigmaaldrich.com This method does not require prior knowledge of the protein's structure. sigmaaldrich.com
Key objectives for the modification of this compound include:
Enhanced Stability: A primary goal is to increase the thermal and pH stability of C-PC to broaden its applications, especially in the food industry. acs.org This can be achieved by engineering C-PC from thermophilic (heat-loving) organisms or by introducing specific stabilizing mutations. acs.org For instance, the C-PC β-subunit from the thermophile Thermosynechococcus elongatus shows significantly higher stability at elevated temperatures and under acidic conditions compared to its counterpart from mesophilic Arthrospira platensis. acs.org
Altered Spectral Properties: The natural fluorescence of C-PC makes it a valuable tracer in genetics and diagnostics. researchgate.net Modifying the amino acid environment around the chromophore can alter its absorption and emission spectra, potentially creating fluorescent probes with novel characteristics.
New Functionalities: Genetic modification can be used to introduce new functionalities. For example, research has proposed genetically modifying surface residues of C-PC to create sites for covalently attaching synthetic dyes, thereby expanding its color versatility for applications like hair coloring. prezi.com
The table below provides examples of modifications to this compound achieved through rational design and the study of natural variants.
| Modification Goal | Approach / Protein Source | Specific Modification / Variant | Result | Reference |
|---|---|---|---|---|
| Enhanced Thermostability | Use of a C-PC subunit from a thermophilic cyanobacterium. | Recombinant CpcBT (β-subunit) from Thermosynechococcus elongatus. | Showed lower denaturation rates and longer half-life at high temperatures compared to CpcBA from mesophilic Arthrospira platensis. Remained stable under combined acid and heat treatment. | acs.org |
| Expanded Color Versatility | Rational design to introduce new reactive sites. | Proposed genetic augmentation of surface residues to allow for the immobilization of additional reactive dyes. | Hypothesized to expand color versatility for applications such as hair coloring. | prezi.com |
| Improved Antioxidant Properties | Biosynthesis of different chromophorylated β-subunits. | PCB-CpcB(C-82) and PCB-CpcB(C-153) from Spirulina subsalsa expressed in E. coli. | Recombinant biliproteins showed significantly stronger free radical scavenging activity than the apoprotein without the chromophore. | mdpi.com |
| Stabilization by Protein Structure Rearrangement | General protein engineering principles. | Introduction of disulfide bonds (e.g., Gly8Cys + Asn60Cys) or prolines (e.g., Ser65Pro). | These are established rational design strategies to increase the stability of proteins by reducing conformational freedom. | muni.cz |
Advanced Extraction, Purification, and Characterization Methodologies
Cell Disruption Techniques for C-Phycocyanin Release
The initial and one of the most critical steps in obtaining this compound is the effective disruption of the cyanobacterial cell wall to release the intracellular pigment. The choice of method significantly impacts the yield and purity of the final product. nih.gov A variety of techniques, broadly categorized as mechanical, chemical, and enzymatic, are employed for this purpose. scielo.br
Mechanical, Chemical, and Enzymatic Lysis Methods
Mechanical methods are widely used due to their efficiency in breaking down robust cell walls. scielo.br Techniques such as high-pressure homogenization (HPH), sonication, bead milling, and repeated freeze-thaw cycles are common. ijcce.ac.irscielo.brmdpi.com HPH subjects the cell suspension to high shear forces by forcing it through a narrow orifice, leading to cell rupture. mdpi.com Sonication utilizes ultrasonic waves to induce cavitation, creating bubbles that collapse and disrupt the cell structure. scielo.br Studies have shown that ultrasound-assisted extraction can significantly enhance this compound release, often in shorter timeframes compared to other methods. researchgate.netresearchgate.net Combining freeze-thaw cycles with ultrasonication has also demonstrated a synergistic effect, increasing extraction efficiency. ijcce.ac.irresearchgate.net
Chemical methods involve the use of agents that destabilize the cell wall. This can include treatment with organic or inorganic acids. scielo.br However, these methods can be harsh and may lead to the precipitation of this compound if the pH is not carefully controlled. scielo.br Osmotic shock, which involves suspending cells in a hypotonic solution, can also be employed to induce lysis. researchgate.net
Optimization of Extraction Conditions (e.g., pH, Temperature, Buffer Systems)
The efficiency of this compound extraction is highly dependent on several key parameters, including pH, temperature, and the type of buffer system used. nih.govua.pt Optimizing these conditions is crucial for maximizing yield and maintaining the stability of the pigment.
pH: this compound exhibits maximum stability in a pH range of 5.0 to 7.5. researchgate.netscielo.br Deviations from this range can lead to denaturation and loss of the characteristic blue color. Research indicates that a neutral pH, typically around 7.0, is often optimal for extraction. ua.ptimeko.org
Temperature: Temperature is another critical factor, as this compound is a thermolabile protein. researchgate.net Extraction is generally performed at low temperatures, often at 4°C, to prevent degradation. ajgreenchem.comjapsonline.com Studies have shown that temperatures above 45°C can lead to the degradation of this compound. kit.edu
Buffer Systems: The choice of buffer is important for maintaining the optimal pH and ionic strength during extraction. Phosphate (B84403) buffers are commonly used for this compound extraction due to their buffering capacity in the desired pH range. researchgate.netimeko.orgfrontiersin.org The molarity of the buffer can also influence extraction efficiency, with lower molarity buffers sometimes leading to better extraction yields. frontiersin.org Distilled water has also been used as an extraction solvent, with some studies showing it to be an efficient method. japsonline.com
Table 1: Optimization of this compound Extraction Conditions
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| pH | 5.0 - 7.5 | Maximizes this compound stability and prevents denaturation. researchgate.netscielo.br |
| Temperature | 4°C - 25°C | Prevents thermal degradation of the heat-sensitive protein. researchgate.netajgreenchem.com |
| Buffer System | Phosphate buffer (e.g., 0.01 M - 0.1 M, pH ~7.0) | Maintains stable pH and appropriate ionic strength for extraction. imeko.orgfrontiersin.orgresearchgate.net |
| Solid-to-Liquid Ratio | Varies (e.g., 1:25 w/v) | Influences the concentration gradient and efficiency of extraction. japsonline.com |
| Extraction Time | Varies (minutes to hours) | Dependent on the extraction method used; shorter times are preferable to minimize degradation. researchgate.netjapsonline.com |
Chromatographic and Filtration-Based Purification Strategies
Following extraction, the crude this compound extract contains a mixture of other proteins, pigments, and cellular components. Therefore, a series of purification steps are necessary to achieve the desired level of purity.
Ammonium (B1175870) Sulfate (B86663) Fractionation
Ammonium sulfate precipitation is a widely used initial purification step. japsonline.comnih.govniscpr.res.in This technique, known as "salting out," works by reducing the solubility of proteins in the solution. scielo.br By adding specific concentrations of ammonium sulfate, other proteins can be selectively precipitated and removed, while this compound remains in the supernatant or is precipitated in a separate fraction. scielo.brjapsonline.com
A two-step fractionation process is often employed. For instance, an initial saturation (e.g., 0-20% or 25%) can precipitate contaminating proteins, which are then removed by centrifugation. scielo.brimeko.org Subsequently, a higher saturation (e.g., 50-70%) is used to precipitate the this compound, which is then collected and redissolved in a suitable buffer. ajgreenchem.comscielo.brimeko.org This method can significantly increase the purity of the this compound extract. japsonline.comnih.gov
Ion Exchange Chromatography (Fixed-bed and Expanded-bed)
Ion exchange chromatography (IEX) is a powerful technique for purifying this compound based on its net surface charge. nih.govniscpr.res.in Anion exchange chromatography is commonly used, where the negatively charged this compound binds to a positively charged stationary phase, such as DEAE-cellulose or DEAE-Sepharose. imeko.orgnih.govniscpr.res.in The bound this compound is then eluted by changing the pH or increasing the ionic strength of the buffer. nih.govniscpr.res.in
Fixed-bed chromatography is the conventional approach where the crude extract is passed through a packed column. scielo.br This method can achieve high purity levels, often reaching analytical grade (>4.0 A620/A280). ijbbb.orgnih.gov
Expanded-bed adsorption (EBA) chromatography is an advanced technique that allows for the direct capture of this compound from unclarified cell homogenates, thereby integrating clarification, concentration, and purification into a single step. scribd.comnih.govcapes.gov.br In EBA, the adsorbent bed is expanded by an upward flow of the crude extract, allowing cell debris to pass through while the target protein binds to the adsorbent. scribd.com This method has been shown to be effective for the large-scale recovery of this compound. nih.govcapes.gov.br
Ultrafiltration and Diafiltration Processes
Membrane-based filtration techniques, specifically ultrafiltration (UF) and diafiltration (DF), are increasingly being used for the purification and concentration of this compound. scielo.brmdpi.comnottingham.ac.uk
Ultrafiltration employs a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. mdpi.comnottingham.ac.uk this compound, being a large protein complex, is retained by the membrane (retentate), while smaller molecules like salts and low-molecular-weight contaminants pass through (permeate). mdpi.comnottingham.ac.uk This process not only purifies but also concentrates the this compound solution. Membranes with an MWCO of around 50 kDa have been found to be effective for retaining this compound. nottingham.ac.uk
Diafiltration is a process that is often used in conjunction with ultrafiltration to further enhance purity. scielo.brmdpi.com In diafiltration, the retentate is washed with a buffer solution to remove remaining small-molecule impurities. This can be performed in cycles to achieve higher purity levels. scielo.br The combination of UF and DF has been shown to be effective in removing impurities like DNA from the crude extract, significantly improving the purity of the final this compound product. mdpi.com
Table 2: Comparison of this compound Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Purity Achieved (A620/A280) |
|---|---|---|---|---|
| Ammonium Sulfate Fractionation | Differential solubility of proteins at high salt concentrations. scielo.br | Simple, low-cost, effective for initial cleanup and concentration. scielo.br | May require subsequent dialysis to remove salt. | 1.5 - 2.1 nih.govscielo.br |
| Ion Exchange Chromatography (Fixed-bed) | Separation based on net surface charge. nih.gov | High resolution and purity, can achieve analytical grade. ijbbb.org | Can be time-consuming, requires clarified feedstock. scielo.br | > 4.0 ijbbb.org |
| Ion Exchange Chromatography (Expanded-bed) | Direct capture from unclarified feedstock. scribd.com | Integrates multiple steps, reduces processing time, suitable for large scale. nih.govcapes.gov.br | May have lower resolution than fixed-bed. | 2.8 - 4.6 scribd.comnih.gov |
| Ultrafiltration/Diafiltration | Separation based on molecular size. mdpi.comnottingham.ac.uk | Concentrates and purifies simultaneously, removes small impurities and salts. scielo.brmdpi.com | Membrane fouling can be an issue. | 0.95 - 2.1 (can be higher in combination with other methods) scielo.brscielo.br |
Aqueous Two-Phase Systems (ATPS)
Aqueous two-phase systems (ATPS) represent an effective and scalable technique for the purification of this compound. cabidigitallibrary.orgnih.gov This liquid-liquid extraction method involves the partitioning of C-PC between two immiscible aqueous phases, typically a polymer-rich phase and a salt-rich or another polymer-rich phase. nih.govuct.ac.za
One common ATPS configuration for C-PC purification utilizes polyethylene (B3416737) glycol (PEG) and a potassium phosphate salt solution. cabidigitallibrary.orgresearchgate.net In this system, this compound preferentially partitions into the PEG-rich top phase, while contaminating proteins move to the salt-rich bottom phase. nih.gov This differential partitioning allows for a significant increase in product purity in a single step. nih.gov Researchers have also explored less common systems, such as PEG and maltodextrin (B1146171) (MDX), to address challenges with C-PC recovery from the PEG phase. uct.ac.za
The efficiency of ATPS is influenced by several process parameters, including the molecular weight of the polymer, the tie-line length, phase volume ratio, and the concentration of the phase components. nih.gov For instance, studies have shown that the purity of C-PC can be increased from an initial value of 1.106 to 2.337 at an optimal temperature of 25°C. cabidigitallibrary.org At these conditions, the concentration and recovery yield were found to be 13.932 g/L and 91.18%, respectively. cabidigitallibrary.org By carefully standardizing these conditions, researchers have achieved a C-PC purity of 4.32 with a yield of approximately 79%. nih.gov
Emerging Purification Technologies
To meet the growing demand for high-purity this compound, researchers are exploring novel adsorbents and integrated purification strategies to enhance efficiency and yield.
Adsorption Pretreatment with Novel Adsorbents (e.g., Chitosan (B1678972), Activated Charcoal)
The use of adsorbents like chitosan and activated charcoal as a pretreatment step is a promising strategy to improve the purity of this compound extracts before subsequent purification stages. uct.ac.za This approach aims to selectively remove impurities, thereby enhancing the effectiveness of downstream processes like ATPS or chromatography. uct.ac.za
Chitosan, a biopolymer with hydroxyl and carbonyl functional groups, can selectively remove unwanted proteins. uct.ac.za Activated charcoal, with its high surface area, also serves as an efficient adsorbent, although it can sometimes adsorb indiscriminately. uct.ac.zabbrc.in However, when used in combination, a significant improvement in purity is often observed. uct.ac.za
Studies have shown that treating crude C-PC extract with chitosan and activated carbon can increase the purity to over 2.5. google.com In one study, a four-step purification procedure that included adsorption with chitosan and activated charcoal, followed by ammonium sulfate precipitation and ion exchange chromatography, yielded a C-PC with a high purity index of 5.26. nih.gov Research has also focused on optimizing the concentrations of these adsorbents. By optimizing the content of chitosan and activated charcoal, along with mixing time, a high phycocyanin purity of 3.14 was achieved. researchgate.net
Integration of Multi-step Purification Trains for High Purity Attainment
Achieving the high purity levels required for analytical and pharmaceutical applications often necessitates the integration of multiple purification steps into a cohesive process or "purification train." frontiersin.orgscielo.br The specific sequence of these techniques is crucial for maximizing purity and recovery. scielo.brnih.gov
A typical multi-step purification process might begin with initial extraction and clarification, followed by precipitation with ammonium sulfate to concentrate the C-PC. nih.govijbbb.org This is often followed by one or more chromatography steps. For example, a large-scale purification process has been developed that includes ammonium sulfate precipitation, hydrophobic interaction chromatography, ion exchange chromatography, and gel filtration chromatography. ijbbb.org This multi-step process resulted in a final C-PC recovery of 42.03% with a purity ratio of 5.32. ijbbb.org
Another innovative two-step process combines foam fractionation, a cost-effective method for volume reduction, with ion exchange chromatography to produce C-PC with an analytical grade purity of 4.66. researchgate.net Researchers have also successfully combined adsorption pretreatment with chitosan and activated charcoal with ammonium sulfate precipitation and ion exchange chromatography to achieve a purity index of 5.26. nih.gov The strategic combination of these techniques allows for the targeted removal of different types of impurities at each stage, leading to a final product of exceptionally high purity. scielo.brijbbb.org
Analytical Characterization of Purified this compound
Accurate assessment of this compound purity is essential to determine its suitability for different applications. Spectroscopic methods are widely used for this purpose.
Spectroscopic Purity Assessment (A620/A280 Ratio)
A key indicator of this compound purity is the ratio of its absorbance at 620 nm to the absorbance at 280 nm (A620/A280). niscpr.res.inimeko.org The absorbance peak around 620 nm is characteristic of this compound, while the absorbance at 280 nm is primarily due to the presence of aromatic amino acids in all proteins, including contaminating proteins. imeko.orgnih.gov Therefore, a higher A620/A280 ratio indicates a lower level of contamination from other proteins. nih.gov
The required purity ratio varies depending on the intended application of the this compound:
Food and Cosmetic Grade: A purity ratio greater than 0.7 is generally considered food grade, while a ratio above 1.5 may be required for cosmetic applications. nih.govulpgc.es
Reagent Grade: For use as a reagent, a purity ratio of 3.9 or higher is typically required. ulpgc.estandfonline.com
Analytical Grade: The highest purity, known as analytical grade, is achieved with a ratio greater than 4.0. ulpgc.estandfonline.com This grade is necessary for pharmaceutical and sensitive biomedical applications. tandfonline.com
Different purification methods can achieve varying levels of purity. For instance, single-step anion exchange chromatography has been reported to yield C-PC with purity ratios of 3.1 and 3.34. niscpr.res.in More extensive, multi-step purification protocols have achieved even higher purities, with reported A620/A280 ratios of 4.58, 5.32, and even 6.6. nih.govijbbb.orgtandfonline.com
Table of Purity Grades for this compound
| Purity Grade | A620/A280 Ratio | Typical Applications |
|---|---|---|
| Food Grade | > 0.7 | Food colorants, nutritional supplements |
| Cosmetic Grade | > 1.5 | Cosmetics, dyes |
| Reagent Grade | > 3.9 | Laboratory reagents, fluorescent markers |
Table of Reported this compound Purity from Various Purification Methods
| Purification Method(s) | Source Organism | Final Purity (A620/A280) |
|---|---|---|
| Anion Exchange Chromatography | Phormidium | 3.34 |
| Anion Exchange Chromatography | Anabaena | 3.1 |
| Ammonium Sulfate Precipitation & Anion Exchange Chromatography | Spirulina platensis | 4.58 |
| Multi-step (Ammonium Sulfate Precipitation, HIC, IEC, Gel Filtration) | Spirulina platensis | 5.32 |
| Combined Enzymatic Lysis, Homogenization, and Sonication | Thermosynechococcus elongatus | 6.6 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized for the separation, identification, and quantification of this compound and its subunits. This method offers high resolution and sensitivity, making it invaluable for assessing the purity of this compound extracts and for detailed characterization of the protein.
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of this compound. In this technique, a non-polar stationary phase, such as a C5 or C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the protein and the stationary phase. A gradient of an organic solvent, typically acetonitrile (B52724) mixed with an aqueous solution of trifluoroacetic acid, is often used to elute the protein and its subunits from the column. mdpi.com
Research findings have demonstrated the utility of HPLC in verifying the purity of this compound preparations. For instance, purified this compound from Plectonema sp. analyzed by HPLC showed retention times that closely matched those of a standard this compound, confirming the identity of the isolated protein. cellmolbiol.org In one study, the retention times for the purified this compound were 1.465 min, 1.234 min, 1.097 min, and 0.905 min, which were comparable to the standard's retention times of 1.448 min, 1.233 min, and 0.925 min. cellmolbiol.org
Furthermore, HPLC can be used to separate the α and β subunits of this compound. Using a Discovery BIO Widepore C5 column, researchers were able to resolve two major peaks corresponding to the α and β subunits with retention times of 25.612 and 27.024 minutes, respectively. nih.gov The detection is typically carried out using a UV-Vis or a photodiode array (PDA) detector, with monitoring at wavelengths around 620 nm (the absorption maximum of this compound) and 280 nm (for total protein). nih.govimeko.org The ratio of the absorbance at 620 nm to that at 280 nm is a key indicator of this compound purity. nih.gov
A validated HPLC method for the determination of food-grade this compound demonstrated high precision and accuracy, with intra- and interday precision values below 5.6% and recovery rates greater than 91.2%. nih.gov This underscores the reliability of HPLC for quality control in the production of this compound for various applications.
Interactive Data Table: HPLC Analysis of this compound
| Sample | Column Type | Mobile Phase | Retention Time (min) | Detection Wavelength (nm) | Reference |
| Purified this compound (Plectonema sp.) | Not Specified | Not Specified | 1.465, 1.234, 1.097, 0.905 | 620 | cellmolbiol.org |
| Standard this compound | Not Specified | Not Specified | 1.448, 1.233, 0.925 | 620 | cellmolbiol.org |
| This compound subunits (Spirulina platensis) | Discovery BIO Widepore C5 | Not Specified | α-subunit: 25.612, β-subunit: 27.024 | 226, 620 | nih.gov |
| This compound (Spirulina platensis) | C5 | 20% (v/v) acetonitrile with 0.1% (v/v) trifluoroacetic acid | Not Specified | 580, 640 | mdpi.com |
| Food-grade this compound | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |
Gel Electrophoresis (SDS-PAGE) for Subunit Verification
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the verification of the α and β subunits of this compound and for assessing the purity of the protein sample. In this method, the protein is denatured by treatment with SDS, an anionic detergent that imparts a uniform negative charge to the polypeptide chains. The proteins are then separated in a polyacrylamide gel matrix based on their molecular weight when an electric field is applied.
This compound is composed of two distinct subunits, the α-subunit and the β-subunit. nih.gov SDS-PAGE analysis of purified this compound typically reveals two distinct bands corresponding to these subunits. nih.govcellmolbiol.org The molecular weights of these subunits can vary slightly depending on the cyanobacterial species from which the this compound is derived. nih.gov
For example, SDS-PAGE analysis of this compound from Plectonema sp. showed two bands with molecular weights of 17 kDa for the α-subunit and 19 kDa for the β-subunit. cellmolbiol.orgcellmolbiol.org Similarly, this compound from Arthronema africanum also exhibited α and β subunits with molecular masses of 17 kDa and 19 kDa, respectively. researchgate.net Studies on this compound from different species have reported a range of molecular weights for the subunits. For instance, in Spirulina sp., the α-subunit was found to be 17 kDa, while in Phormidium sp. and Lyngbya sp., the α-subunits were 19.1 kDa and 15.2 kDa, respectively. Interestingly, the β-subunit for all three of these species was found to have a consistent molecular weight of 24.4 kDa. nih.gov
The presence of these two characteristic bands on an SDS-PAGE gel confirms the identity of this compound, and the absence of other significant bands is an indicator of its purity. nih.govnih.gov The gels are typically stained with dyes such as Coomassie Brilliant Blue or silver stain to visualize the protein bands. researchgate.netarabjchem.org
Interactive Data Table: Molecular Weights of this compound Subunits Determined by SDS-PAGE
| Cyanobacterial Species | α-Subunit Molecular Weight (kDa) | β-Subunit Molecular Weight (kDa) | Reference |
| Plectonema sp. | 17 | 19 | cellmolbiol.orgcellmolbiol.org |
| Arthronema africanum | 17 | 19 | researchgate.net |
| Spirulina sp. | 17 | 24.4 | nih.gov |
| Phormidium sp. | 19.1 | 24.4 | nih.gov |
| Lyngbya sp. | 15.2 | 24.4 | nih.gov |
| Spirulina platensis | 16 | 17 | nih.gov |
| Geitlerinema sp. | 17 | 19 | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful non-destructive spectroscopic technique used to investigate the secondary and tertiary structure of proteins, including this compound. This method measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.
The far-UV CD spectrum (typically in the range of 190-260 nm) provides information about the secondary structure of the protein. For this compound, the far-UV CD spectrum is characterized by two distinct negative peaks at approximately 209 nm and 222 nm. mdpi.com These features are indicative of a high α-helical content, which is the dominant secondary structure in this compound. mdpi.comuminho.pt Quantitative analysis of CD spectra from purified this compound from Plectonema sp. revealed an α-helix content of 84.59%, which was very close to the 80.59% α-helix content of a standard this compound sample. cellmolbiol.orgcellmolbiol.org
The near-UV CD spectrum (260-320 nm) is sensitive to the environment of the aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and can therefore provide insights into the tertiary structure of the protein. mdpi.com Changes in the near-UV CD spectrum can indicate alterations in the protein's three-dimensional folding upon interaction with other molecules or changes in environmental conditions. mdpi.com
CD spectroscopy is also a valuable tool for studying the stability of this compound. For example, the technique has been used to monitor conformational changes in the protein's secondary structure under different conditions, such as varying pH or temperature. uminho.ptiucr.org Studies have shown that while the secondary structure of this compound is largely maintained across a range of pH values, the tertiary structure can be more sensitive to such changes. mdpi.comiucr.org
Interactive Data Table: Circular Dichroism Spectroscopy Findings for this compound
| Analytical Technique | Spectral Range | Key Findings | Structural Information | Reference(s) |
| Far-UV CD Spectroscopy | 190-260 nm | Two negative minima around 209 nm and 222 nm. | Confirms predominantly α-helical secondary structure. | mdpi.comuminho.pt |
| Quantitative CD Analysis | Far-UV | α-helix content of 84.59% for purified C-PC from Plectonema sp.. | High proportion of α-helices in the secondary structure. | cellmolbiol.orgcellmolbiol.org |
| Near-UV CD Spectroscopy | 260-320 nm | Shows characteristic peaks sensitive to the environment of aromatic residues. | Provides information on the tertiary structure and its changes. | mdpi.com |
| pH-dependent CD studies | Far-UV | Nearly identical secondary structure observed at pH 8.0, 6.5, and 4.0. | Secondary structure is stable across a range of pH values. | iucr.org |
Light Harvesting, Energy Transfer Dynamics, and Photophysics
Mechanism of Light Absorption and Energy Transfer in Phycobilisomes
Phycobilisomes are sophisticated light-harvesting antennae that enable photosynthetic organisms to utilize wavelengths of light that are poorly absorbed by chlorophyll (B73375). bionity.com These complexes are composed of phycobiliproteins, including C-phycocyanin, and linker proteins that facilitate their assembly and modulate energy transfer. bionity.comnih.gov
Unidirectional Energy Cascade from Phycoerythrin to Allophycocyanin to Chlorophyll-a
The arrangement of pigments within the phycobilisome facilitates a highly efficient and unidirectional flow of energy. bionity.compreprints.org In organisms containing phycoerythrin (PE), which absorbs higher energy (shorter wavelength) light, the energy is first transferred to phycocyanin (PC). From this compound, the energy is then funneled to allophycocyanin (APC), which is located in the core of the phycobilisome. bionity.comnih.govpnas.org Finally, allophycocyanin transfers the energy to chlorophyll a in the photosynthetic reaction center. bionity.comtaylorandfrancis.com This energy cascade follows a gradient from higher to lower energy levels, ensuring that the energy flows in a specific direction with minimal loss, achieving a remarkable quantum efficiency of nearly 95%. bionity.comaip.org This energetic funnel is driven by the specific spectral properties of each phycobiliprotein and their precise spatial organization, which is maintained by linker proteins. acs.org
Time-Resolved Spectroscopic Investigations
To unravel the intricate and rapid processes of energy transfer within this compound and the phycobilisome, scientists employ various time-resolved spectroscopic techniques. These methods provide insights into the excited-state dynamics on timescales ranging from femtoseconds to nanoseconds.
Picosecond Transient Absorption and Dichroism Studies
Picosecond transient absorption spectroscopy is a powerful tool used to monitor the excited states of molecules. In the context of this compound, these studies have revealed the kinetics of energy transfer between its constituent chromophores. optica.orgmdpi.com Upon excitation, transient species such as the excited triplet state and radical cations of C-PC can be generated and characterized. nih.gov For instance, studies on this compound trimers have helped in understanding the transfer of excitation energy between nearby chromophores. optica.org Transient absorption measurements on phycobilisomes have identified ultrafast kinetic components, with some energy transfer processes occurring in as little as 850 femtoseconds. mdpi.com Furthermore, dichroism studies, which measure the differential absorption of polarized light, provide information about the orientation of the chromophores and how this changes during the energy transfer process. optica.org
Fluorescence Lifetime and Quantum Yield Analysis
Fluorescence lifetime and quantum yield are critical parameters for understanding the efficiency of energy transfer. The fluorescence quantum yield represents the fraction of absorbed photons that are re-emitted as fluorescence, and for this compound, this value is high, indicating an efficient light-harvesting capability. scotbio.com Time-resolved fluorescence studies on this compound have identified multiple fluorescence lifetimes. nih.gov The shorter lifetimes are often associated with energy transfer between chromophores, while the longer lifetime, typically in the range of 1 to 2 nanoseconds, corresponds to the radiative decay of the final emitting chromophore. mdpi.comjst.go.jp For example, studies have reported a fluorescence lifetime of approximately 1.34 ns for phycocyanin. mdpi.com The analysis of fluorescence lifetime is complicated by factors such as protein conformation and the local environment of the chromophores, which can lead to a distribution of lifetimes. nih.govnih.gov
| Phycobiliprotein | Fluorescence Lifetime (ns) | Reference |
|---|---|---|
| This compound | ~1.34 - 1.8 | mdpi.comillinois.edu |
| Allophycocyanin | ~1.8 | mdpi.com |
| Phycoerythrin | ~7.1 | illinois.edu |
Influence of Linker Polypeptides on this compound Spectroscopic Properties
Linker polypeptides are unpigmented proteins essential for the assembly and structural integrity of the phycobilisome (PBS), the primary light-harvesting antenna complex in cyanobacteria. mdpi.com Beyond their structural role, these proteins significantly modulate the spectroscopic properties of this compound (C-PC), thereby fine-tuning the efficiency and directionality of energy transfer. mdpi.comnih.gov The association of linker polypeptides with C-PC trimers induces changes in the absorption and fluorescence spectra of the phycocyanobilin chromophores. nih.gov This modulation is crucial for guiding the captured light energy unidirectionally from the peripheral rods of the PBS towards the allophycocyanin core and ultimately to the reaction center chlorophylls. mdpi.comscirp.orgescholarship.org
The influence of linkers stems from their ability to disrupt the C3 symmetry within the central cavity of the C-PC trimer. nih.govscirp.org This asymmetric interaction perturbs the protein environment surrounding the chromophores, altering their electronic states and, consequently, their spectroscopic characteristics. nih.gov Studies on C-PC from Synechococcus sp. PCC 7002 have demonstrated that different linker polypeptides exert distinct effects. For instance, rod-core linker polypeptides (L_RC) have a more pronounced modulating effect compared to rod linkers (L_R). nih.gov
Research comparing C-PC trimers with C-PC-linker complexes has revealed specific spectral shifts. The association of the L_RC28.5 linker polypeptide with a C-PC trimer causes a more significant alteration than the L_R32.3 linker. nih.gov Measurements at 77 K show that the linker's influence primarily targets a red-wavelength component of the C-PC trimer's absorption-fluorescence spectra. nih.gov Furthermore, the L_RC28.5 linker appears to perturb the excitonic coupling interaction between neighboring α84 and β84 chromophores, a feature that is evident in C-PC trimers and C-PC-L_R32.3 complexes but absent when L_RC28.5 is present. nih.gov This alteration is believed to facilitate energy transfer across the rod-core junction by making the C-PC's absorbance profile more similar to that of the allophycocyanin core. escholarship.org While these modulations are critical, some studies suggest that the primary role of certain linkers might be more structural, determining the length of the PBS rods in response to environmental cues, with only a minor influence on the energy transfer characteristics between different phycobiliproteins. cas.cz
| Complex | Associated Linker Polypeptide | Key Spectroscopic Observation (77 K) | Effect on Excitonic Coupling (α84-β84) |
|---|---|---|---|
| C-PC Trimer | None | Baseline absorption-fluorescence spectra established. | Band features consistent with excitonic coupling are present. nih.gov |
| PC·LR32.3 | LR32.3 (Rod Linker) | Qualitatively similar modulation to LRC28.5 but to a lesser extent. nih.gov | Excitonic coupling band features are still evident. nih.gov |
| PC·LRC28.5 | LRC28.5 (Rod-Core Linker) | Greater modulation effect; alters a red-wavelength component of the spectra more significantly. nih.gov | Excitonic coupling band features are absent, indicating perturbation. nih.gov |
Theoretical Modeling and Simulation of Energy Transfer Processes
Theoretical modeling and computer simulations are indispensable tools for elucidating the complex and ultrafast energy transfer dynamics within this compound. These computational approaches, grounded in quantum mechanical principles, provide insights into the pathways, rates, and efficiencies of energy flow between chromophores that are often difficult to resolve experimentally.
More advanced models, such as the modified Redfield theory, account for the influence of the surrounding protein environment and chromophore vibrations on the energy transfer process. uchicago.edu These models have shown that specific low-frequency vibrational modes can be in resonance with the energy gap between chromophores, leading to a significant enhancement in the energy transfer rate. uchicago.edu Combining structural predictions from tools like AlphaFold2 with time-resolved fluorescence spectroscopy allows for the assignment of specific energy transfer kinetics to distinct chromophore pairs. mdpi.com For example, in a C-PC hexamer, the transfer time between identical α-84 chromophores on adjacent trimers (distance of ~26 Å) was identified as 7 ps, while transfer between β-84 chromophores within a trimer (distance of ~35 Å) was 46 ps. mdpi.com These theoretical and computational studies collectively paint a detailed picture of a highly optimized energy transfer network within this compound, governed by an interplay of chromophore chemistry, precise geometric arrangement, and dynamic interactions with the protein scaffold. researchgate.netmdpi.com
| Energy Transfer Pathway | Inter-Chromophore Distance (Å) | Calculated Transfer Time (ps) | Modeling Approach |
|---|---|---|---|
| α1-84 to α4-84 (between trimers) | ~26 | 7 | Time-resolved fluorescence spectra & AlphaFold2 structure. mdpi.com |
| β1-84 to β2-84 (within trimer ring) | ~35 | 46 | Time-resolved fluorescence spectra & AlphaFold2 structure. mdpi.com |
| Disk-to-Disk (in rod) | N/A | Several picoseconds | Stochastic computer simulation. cas.cz |
Advanced Research Applications and Biotechnological Tools
C-Phycocyanin as a Fluorescent Probe in Biomedical Research
The strong fluorescence of this compound makes it an excellent candidate for use as a fluorescent probe in biomedical research, offering a non-toxic alternative to conventional synthetic fluorophores. biosciencia.come3journals.org
This compound's intrinsic fluorescence allows for its use in staining cells for visualization under a fluorescence microscope. researchgate.net Studies have demonstrated its ability to effectively label various cell types, including red blood cells, white blood cells, platelets, and lymphocytes. core.ac.uk Notably, C-PC exhibits a strong affinity for the cell nucleus, enabling clear visualization of nuclear morphology. e3journals.org This property is particularly useful for counting nucleated cells and observing cellular structures. e3journals.orgcore.ac.uk The binding affinity of C-PC to cells like human lymphocytes has been shown to be significant, even at low concentrations. e3journals.orgresearchgate.net Its application extends to staining genomic DNA, where its performance is comparable to that of ethidium (B1194527) bromide, a commonly used but carcinogenic dye. e3journals.org This suggests C-PC as a safer alternative for DNA visualization in gel electrophoresis. biosciencia.come3journals.org
The intense fluorescence and high quantum yield of this compound make it a valuable reagent in flow cytometry and immunodiagnostics. nih.govwjgnet.com Phycobiliproteins like C-PC are well-suited for these applications due to their broad excitation spectra and strong fluorescent emissions. e3journals.org They can be conjugated to macromolecules such as immunoglobulins, protein A, biotin, and avidin (B1170675) to create fluorescent probes for detecting specific cellular components. wjgnet.com These C-PC conjugates have proven to be excellent reagents for multi-color fluorescence analysis of single cells using fluorescence-activated cell sorters. wjgnet.com
The unique fluorescent properties of this compound have led to the development of phycofluor probes for immunodiagnostic purposes. core.ac.ukresearchgate.net These probes serve as natural, non-toxic alternatives to synthetic fluorescent dyes. core.ac.uk Chemically stabilized C-PC trimers and even entire phycobilisomes have been utilized as fluorescent probes in cytometry. nih.gov Furthermore, genetically engineered C-PC fusion proteins, which are linked to specific recognition domains, can be directly used as biospecific fluorescent probes. nih.gov
Biosynthesis of Nanomaterials (e.g., Silver Nanoparticles) Utilizing this compound Extracts as a Green Nano-synthesis Procedure
This compound extracts have emerged as a key component in the green synthesis of nanomaterials, particularly silver nanoparticles (AgNPs). ijmrhs.comijmrhs.com This environmentally friendly approach utilizes the biomolecule as both a reducing and capping (stabilizing) agent, avoiding the need for toxic chemicals. ijmrhs.comresearchgate.netresearchgate.net The process typically involves mixing an aqueous solution of silver nitrate (B79036) with purified this compound extract. ijmrhs.comijmrhs.com The formation of AgNPs is indicated by a color change in the solution to yellowish-brown, which is due to the surface plasmon resonance of the nanoparticles. ijmrhs.com
The resulting this compound-mediated AgNPs are often spherical and crystalline, with sizes ranging from approximately 4 to 26 nm. ijmrhs.comnih.gov The characteristics of the synthesized nanoparticles, including their size and shape, can be influenced by the species of cyanobacteria from which the this compound is extracted. researchgate.net These biosynthesized nanoparticles have shown potential in various applications, including antibacterial and anticancer activities. ijmrhs.comijmrhs.com
Development of Bio-Sensors and Optical Devices
The inherent fluorescence of this compound and its sensitivity to environmental changes make it a promising candidate for the development of biosensors and optical devices. researchgate.net A significant application lies in the detection of heavy metals in aquatic environments. rsc.org The fluorescence of this compound can be quenched upon binding with certain metal ions, with a particularly strong and selective quenching effect observed with mercury ions (Hg²⁺). rsc.orgresearchgate.net This fluorescence quenching is proportional to the concentration of the metal ion, allowing for quantitative detection even at very low concentrations. rsc.org
Spectroscopic analyses have shown that the interaction between this compound and heavy metals like Hg²⁺ leads to conformational changes in the protein's secondary structure. rsc.org This principle has been harnessed to develop fluorimetric methods for sensing mercury in various samples. researchgate.net Beyond heavy metal detection, this compound's properties are being explored for the development of optical sensors in fields like photonics and material diagnosis. researchgate.net
Functional Studies in Cellular and Molecular Biology Models
This compound has been the subject of extensive functional studies in various cellular and molecular biology models, revealing a range of biological activities.
In vitro anti-proliferative research on human cancer cell lines:
This compound has demonstrated significant anti-proliferative effects on a variety of human cancer cell lines. mdpi.comjocpr.comresearchgate.net Research has shown its ability to inhibit the growth and proliferation of non-small-cell lung cancer (NSCLC) cells (H358, H1650, and LTEP-a2), human erythromyeloid leukemia cells (K562), and human hepatoma cells (HepG2). mdpi.comjocpr.comejimmunology.org The anti-proliferative mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 or G1 phase. mdpi.comresearchgate.net
For instance, in NSCLC cells, this compound was found to suppress survival, colony formation, and migration, while inducing apoptosis. mdpi.com In K562 leukemia cells, C-PC's anti-proliferative effects are mediated by inhibiting the phosphorylation of key proteins in the BCR-ABL signaling pathway, such as PI3K and AKT. jocpr.com Studies on HepG2 cells also revealed a dose-dependent inhibition of cell proliferation, with evidence of apoptosis. ejimmunology.org The IC50 (half maximal inhibitory concentration) values vary depending on the cell line, for example, 128.6 µM for K562 cells and a range of lower concentrations for HepG2 cells. jocpr.comejimmunology.org
| Cancer Cell Line | Observed Effects | Reported IC50/Concentration | Mechanism of Action |
|---|---|---|---|
| Non-Small-Cell Lung Cancer (H358, H1650, LTEP-a2) | Suppressed survival, proliferation, colony formation, and migration; Induced apoptosis. mdpi.com | 7.5 µM treatment showed significant effects. mdpi.com | Down-regulation of RIPK1/NF-κB activity; G1 phase arrest. mdpi.com |
| Human Erythromyeloid Leukemia (K562) | Inhibited cell growth in a dose-dependent manner. jocpr.com | IC50 = 128.6 µM. jocpr.com | Inactivation of BCR-ABL signaling and the downstream PI3K/AKT pathway. jocpr.com |
| Human Hepatoma (HepG2) | Inhibited cell proliferation in a dose-dependent manner; Induced apoptosis. ejimmunology.org | LC50 at 1.75 µg/ml; Greatest reduction at 7.0 µg/ml. ejimmunology.org | Induction of apoptosis. ejimmunology.org |
| Breast Cancer (MCF-7) | Sensitive to C-PC. tandfonline.com | IC50 = 158.9 µM. tandfonline.com | Cytotoxic effects. tandfonline.com |
| Colon Adenocarcinoma (Caco-2) | Sensitive to C-PC. tandfonline.com | IC50 = 258.3 µM. tandfonline.com | Cytotoxic effects. tandfonline.com |
Radical scavenging mechanisms:
This compound is a potent antioxidant with significant radical scavenging capabilities. mdpi.comnih.gov It effectively scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxyl, hydroxyl, alkoxyl, and superoxide (B77818) radicals. mdpi.comnih.gov Studies have shown that C-PC can inhibit lipid peroxidation both in vitro and in vivo. mdpi.comnih.gov The antioxidant activity is largely attributed to its chromophore, phycocyanobilin (PCB), which is covalently linked to the protein. nih.gov The mechanism of action is believed to involve both direct scavenging of free radicals and potentially metal ion chelation. mdpi.com C-PC's ability to scavenge peroxyl radicals is particularly noteworthy, with an IC50 of 5.0 µM reported in one study. nih.gov
Enzyme interaction studies:
Research has explored the interaction of this compound and its derived peptides with various enzymes. Molecular docking and in silico studies have identified peptides derived from C-PC that can act as inhibitors for enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV). espublisher.com For example, the peptide LSPSW was identified as a potential dual inhibitor for both ACE and DPP-IV. espublisher.com
Furthermore, this compound has been investigated as a potential substrate for protease activity assays, such as for pancreatin (B1164899). rasayanjournal.co.in The interaction between C-PC and pancreatin results in a decrease in C-PC content over time, which can be measured to determine protease activity. rasayanjournal.co.in In silico molecular docking has also been used to study the interaction of this compound with key proteins involved in cancer and inflammation, such as CASPASE3, COX-2, JAK3, and NFκB, revealing strong binding affinities. healthbiotechpharm.org Additionally, studies have examined the inhibitory effects of C-PC on viral enzymes like HIV-1 reverse transcriptase and protease, showing significant inhibition of their activity. mdpi.com
Proteomic Profiling and Expression Analysis of this compound Producing Organisms
Proteomic and expression analysis are powerful tools for understanding the complex molecular machinery that governs the synthesis and regulation of this compound in cyanobacteria. These advanced techniques allow researchers to identify and quantify large numbers of proteins within an organism, providing a global view of cellular responses to various stimuli. By studying the proteome of this compound-producing organisms like Arthrospira platensis and Synechocystis sp. PCC 6803, scientists can uncover the intricate networks that control the expression of this valuable pigment-protein complex.
Detailed Research Findings
Proteomic Response to Environmental and Chemical Stimuli
Research has shown that the expression of this compound and its associated proteins is highly dynamic, responding to a range of environmental cues, including light, nutrient availability, and temperature.
In Arthrospira platensis, proteome-wide analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed significant changes in protein expression during light/dark cycles. plos.orgnih.govfrontiersin.org A study on A. platensis PCC 8005 identified 1,306 proteins, with 30 showing significant differential regulation between light and dark conditions. plos.orgnih.gov Notably, proteins involved in photosynthesis, including phycocyanin, were found to be more abundant at the end of the light phase, confirming that the synthesis of the light-harvesting phycobilisome is a light-dependent process. plos.org
Nutrient stress is another critical factor influencing the cyanobacterial proteome. In Synechocystis sp. PCC 6803, quantitative proteomics using isobaric tags for relative and absolute quantitation (iTRAQ) showed that phycobilisome protein abundances were significantly lower in phosphate-limited conditions. d-nb.infonih.gov This response is similar to that observed under nitrogen deprivation, where cells degrade phycobiliproteins to acquire nitrogen. asm.org Further detailed analysis in Synechocystis under nitrogen deficiency revealed not only reduced levels of the phycocyanin linker protein CpcC but also altered phosphorylation of the this compound beta-subunit (CpcB), indicating complex post-translational regulation. mdpi.com
Temperature stress also elicits a significant proteomic response. In A. platensis, studies comparing protein profiles at 15°C, 35°C, and 45°C identified 122 differentially expressed proteins. plos.org These proteins were mainly involved in energy metabolism, protein turnover, and photosynthesis, highlighting the organism's mechanisms for resisting temperature extremes. plos.org Similarly, in Anabaena doliolum, high temperatures led to the down-regulation of the phycocyanin-α-chain, among other key metabolic proteins, contributing to cell death. tandfonline.com
| Organism | Condition/Stimulus | Proteomic Technique | Key Findings on Phycocyanin/Phycobilisome Proteins | Reference |
|---|---|---|---|---|
| Arthrospira platensis PCC 8005 | Light/Dark Cycle | LC-MS/MS | Phycocyanin pigment and related photosynthetic proteins are more abundant in the light phase. | plos.org |
| Synechocystis sp. PCC 6803 | Phosphate (B84403) Limitation | iTRAQ LC-MS/MS | Phycobilisome protein abundances are significantly lower under phosphate deprivation. | d-nb.infonih.gov |
| Synechocystis sp. PCC 6803 | Nitrogen Deficiency | Targeted Proteomics | Reduced levels of CpcC (linker protein) and altered phosphorylation of CpcB (beta-subunit). | mdpi.com |
| Arthrospira platensis | Temperature Stress (15°C, 45°C) | 2-DE & Mass Spectrometry | Differential expression of 122 proteins, including those for photosynthesis and energy metabolism. | plos.org |
| Anabaena doliolum | High Temperature (>48°C) | 2-DE & MALDI-TOF MS/MS | Down-regulation of phycocyanin-α-chain and other metabolic proteins. | tandfonline.com |
Proteomics of Genetically Modified Strains
Chemical mutagenesis has also been coupled with proteomics to improve this compound yields. A study using diethyl sulphate (DES) to mutate A. platensis identified 1152 peptides through proteomic analysis. researchgate.netmdpi.comnih.govdntb.gov.ua By comparing the proteomes of high-yield mutants with control strains, researchers could identify proteins and pathways that responded to the mutagen and contributed to enhanced this compound production. researchgate.netmdpi.comnih.gov
| Organism | Modification | Proteomic Technique | Key Findings | Reference |
|---|---|---|---|---|
| Synechocystis sp. PCC 6803 | Phycobilisome (PBS) Truncation Mutants | iTRAQ LC-MS/MS | Identified 841 proteins with dramatic abundance changes; truncation impacted membrane transport and iron/bicarbonate regulation. | plos.orgnih.gov |
| Arthrospira platensis | Chemical Mutagenesis (Diethyl Sulphate) | LC-MS/MS | Identified 1152 peptides; correlated protein expression profiles with increased this compound production in mutants. | researchgate.netmdpi.com |
Future Research Directions and Translational Perspectives
Innovations in Sustainable Production and Cost-Effective Purification
The widespread commercial application of C-phycocyanin has been historically constrained by high production costs and complex, inefficient extraction and purification processes. syllad.comboroktimes.com Addressing these limitations is a critical area of future research, focusing on green, scalable, and economically viable methods.
A significant innovation is the development of integrated technologies that optimize both the cultivation of cyanobacteria and the downstream processing of C-PC. Researchers at the Indian Institute of Technology Guwahati have engineered a breakthrough method that enhances the yield of Spirulina biomass while simultaneously increasing the intracellular concentration of this compound. syllad.comboroktimes.com This approach notably includes a solvent-free purification process, which not only reduces environmental impact but also streamlines extraction. syllad.comiitg.ac.in The technology, which has been demonstrated in reactors up to 100 liters, significantly cuts down production time and makes large-scale, high-purity C-PC production more commercially viable. syllad.com
On the purification front, the goal is to minimize the number of steps required to achieve the desired purity, thereby reducing cost and complexity. nih.govnih.gov Novel, low-cost purification strategies are emerging as alternatives to traditional, multi-step chromatographic techniques. nih.gov One such promising method is a two-step process combining foam fractionation with ion-exchange chromatography. nih.gov Foam fractionation serves as an economical and environmentally friendly initial step to concentrate the protein and reduce volume before the final purification. nih.gov Another innovative and cost-effective method involves ultrasonic extraction paired with pH shifting and treatment with activated charcoal, which has been shown to significantly increase purity. sciforum.net The kinetic adsorption models for this process indicate that activated charcoal is particularly effective at removing contaminating proteins. sciforum.net
These advancements represent a paradigm shift, moving away from expensive and time-consuming laboratory methods towards robust, industrial-scale solutions that are both sustainable and cost-effective. iitg.ac.in
Table 1: Comparison of Innovative and Traditional this compound Purification Techniques
| Purification Method | Key Features | Purity Achieved (Ratio A620/A280) | Source(s) |
|---|---|---|---|
| Foam Fractionation & Ion-Exchange Chromatography | Low-cost, two-step process, environmentally friendly. | 4.25 - 4.66 | nih.gov |
| Ultrasonic Extraction, pH Shifting & Activated Charcoal | Cost-effective, scalable, green process. | 3.31 | sciforum.net |
| Aqueous Two-Phase Extraction & Ultrafiltration | Can result in high yields and purity. | Not specified | researchgate.net |
| Ammonium (B1175870) Sulfate (B86663) Precipitation & Ion-Exchange Chromatography | A common two-step lab method; can be costly and time-consuming. nih.gov | 5.82 | nih.gov |
| High-Speed Counter-Current Chromatography (HSCCC) | Chromatographic method for separation. | 4.25 | ommegaonline.org |
| IIT Guwahati Technology | Solvent-free, rapid, single-step purification to analytical grade. boroktimes.comiitg.ac.in | Analytical Purity (>4.0) | iitg.ac.in |
Elucidation of Novel Molecular Mechanisms
While the antioxidant and anti-inflammatory properties of this compound are well-documented, ongoing research is dedicated to uncovering the precise molecular pathways through which it exerts its therapeutic effects. The elucidation of these novel mechanisms is crucial for developing targeted applications in medicine.
One of the most significant areas of investigation is C-PC's anti-cancer activity. Studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cell lines. nih.gov The molecular mechanism involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol, the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), and a shift in the Bcl-2/Bax ratio that favors apoptosis through the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
In the context of inflammation, this compound has been shown to act on key signaling cascades. Research indicates that C-PC can suppress the NF-κB/NLRP3 inflammasome axis, thereby inhibiting excessive inflammatory responses. dovepress.com This is complemented by its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. dovepress.com
Furthermore, the protective effects of C-PC against oxidative stress are being traced to specific cellular defense pathways. Recent findings show that this compound and its derived peptides can activate the Nrf2 signaling pathway. frontiersin.org This pathway is a master regulator of the antioxidant response, and its activation by C-PC leads to the upregulation of protective enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels. frontiersin.org Multi-omics studies have also revealed that C-PC can mitigate age-related fertility decline by suppressing interferon-gamma (IFN-γ) expression and attenuating inflammatory responses in ovarian tissue. rsc.org
These detailed mechanistic insights are expanding the potential therapeutic landscape for this compound, pointing towards its use in complex diseases underpinned by inflammation, oxidative stress, and apoptosis dysregulation.
Engineering this compound for Enhanced Research Tool Functionality
This compound's inherent fluorescence makes it a valuable tool in biological research and diagnostics. researchgate.net Its strong light absorption, high fluorescence quantum yield, and large Stokes shift are ideal properties for a fluorescent marker. researchgate.net It is widely used as a fluorescent label in applications such as flow cytometry, fluorescence-activated cell sorting (FACS), and immunoassays. researchgate.net Future research is focused on engineering the C-PC molecule to create next-generation research tools with enhanced stability, specificity, and functionality.
Recombinant protein production offers a powerful platform for creating modified versions of this compound. researchgate.net By expressing C-PC in heterologous systems like Anabaena or E. coli, researchers can introduce specific mutations or fuse C-PC with other proteins to create novel bioconjugates. researchgate.net This could lead to the development of biosensors with tailored specificities or imaging agents that target particular cells or tissues.
A deeper understanding of the protein's fundamental photophysics is essential for its rational design. nih.gov Advanced techniques like single-molecule spectroscopy using Anti-Brownian Electrokinetic (ABEL) traps are being employed to study individual C-PC monomers in free solution. nih.gov This allows for direct measurement of the photophysical states of its three distinct phycocyanobilin chromophores. nih.gov Such detailed characterization provides critical data for building accurate Förster resonance energy transfer (FRET) network models, which can predict the photophysical behavior of the molecule. nih.gov This knowledge is invaluable for engineering this compound variants with optimized fluorescent properties, such as increased brightness or photostability, for use as superior research probes.
Integration of Multi-Omics Approaches in this compound Research
The complexity of biological systems requires a holistic approach, and the integration of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing this compound research. nih.gov These systems biology approaches provide a comprehensive view of the cellular processes involved in both the production of C-PC by cyanobacteria and its effects on human health. nih.govresearchgate.net
In the realm of production, omics are used to identify the metabolic pathways and regulatory networks that govern C-PC synthesis in organisms like Arthrospira platensis. nih.govnih.gov By comparing the proteomic profiles of different strains or cultures under various conditions, researchers can pinpoint key enzymes and regulatory proteins involved in its production. nih.gov This knowledge can then be used to genetically engineer strains for enhanced this compound yield. researchgate.net
In biomedical research, multi-omics analyses are uncovering the systemic effects of this compound. A recent study on aging-induced subfertility in mice provides a compelling example. rsc.org By combining analysis of the gut microbiome, serum metabolomics, and ovarian transcriptomics, researchers demonstrated that C-PC administration reverses fertility decline. rsc.orgresearchgate.net The study revealed that C-PC mitigates age-related changes in gut microbiota, normalizes serum metabolite profiles, and, crucially, suppresses interferon-γ expression and related inflammatory responses in the ovaries. rsc.org This integrated approach provided a mechanistic link between C-PC consumption and improved reproductive function, highlighting its potential as a therapeutic agent to combat age-related fertility issues. rsc.org Such multi-omics strategies are essential for moving beyond single-endpoint observations to a deeper, systems-level understanding of this compound's bioactivity.
Table 2: Application of Multi-Omics in this compound Research
| Omics Field | Application | Key Findings/Goals | Source(s) |
|---|---|---|---|
| Proteomics | Analysis of protein expression in A. platensis. | Identification of proteins related to C-PC concentration and cellular metabolism for strain improvement. | nih.gov |
| Genomics / Transcriptomics | Identification of genes and regulatory factors. | Elucidation of metabolic pathways for C-PC synthesis to guide genetic engineering for higher yields. | nih.govresearchgate.net |
| Metabolomics | Analysis of metabolite profiles in response to C-PC. | Revealed that C-PC administration normalizes serum metabolite profiles in aged mice. | rsc.org |
| Integrated Multi-Omics | Combined analysis of microbiome, metabolome, and transcriptome. | Showed C-PC attenuates age-related subfertility by suppressing specific inflammatory pathways (interferon-γ) in the ovary. | rsc.orgresearchgate.net |
Exploration of this compound in Biomimetic Systems for Energy Conversion
The natural photosynthetic apparatus in cyanobacteria is a marvel of efficiency, capturing solar energy and transferring it to reaction centers with near-perfect quantum efficiency. mdpi.com this compound is a central component of this light-harvesting machinery, known as the phycobilisome. nih.govresearchgate.net Researchers are now looking to harness C-PC's exceptional light-harvesting properties to create biomimetic and biohybrid systems for solar energy conversion.
The fundamental principle is to mimic the highly efficient energy transfer cascade seen in nature. mdpi.com In phycobilisomes, energy flows from pigments absorbing at shorter wavelengths to those absorbing at longer ones, in a sequence that typically goes from phycoerythrin to phycocyanin, then to allophycocyanin, and finally to the chlorophyll (B73375) in the photosynthetic reaction center. researchgate.netmdpi.com Understanding the ultrafast kinetics and quantum mechanics of this process is key to designing artificial photosynthetic systems. mdpi.comacs.org
Future research in this area will focus on optimizing the interface between this compound and synthetic materials and exploring the long-lived vibrational coherences that may play a role in its highly efficient energy transfer. researchgate.netresearchgate.net These investigations may pave the way for novel, sustainable solar energy technologies inspired by the elegant solutions found in nature.
Q & A
Basic Research Questions
Q. What are the best practices for extracting and purifying C-phycocyanin to ensure high yield and structural integrity?
- Methodological Answer :
- Extraction : Use aqueous two-phase systems (ATPS) or ammonium sulfate precipitation to isolate this compound from cyanobacteria. Optimize pH (6–7) and temperature (4–25°C) to prevent denaturation .
- Purification : Employ ion-exchange chromatography (e.g., DEAE-Sepharose) followed by gel filtration (Sephadex G-150) to remove contaminants. Validate purity using absorbance ratios (A620/A280 ≥ 4.0) .
- Reproducibility : Document all steps exhaustively, including buffer compositions and centrifugation parameters, to enable replication .
Q. How can researchers confirm the structural integrity of this compound post-extraction?
- Methodological Answer :
- Spectroscopic Analysis : Use UV-Vis spectroscopy to confirm characteristic absorption peaks at 620 nm (α-subunit) and 650 nm (β-subunit) .
- Circular Dichroism (CD) : Analyze secondary structure integrity by comparing CD spectra to reference data .
- SDS-PAGE : Verify subunit molecular weights (~18 kDa for α, ~21 kDa for β) and absence of degradation bands .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the antioxidant mechanisms of this compound in cellular models?
- Methodological Answer :
- In Vitro Assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. Correlate with intracellular ROS reduction measured via fluorescent probes (e.g., DCFH-DA) in stressed cell lines (e.g., HepG2) .
- Pathway Analysis : Apply Western blotting or qPCR to assess Nrf2/ARE pathway activation (e.g., HO-1, SOD expression) .
- Dose-Response Design : Test multiple concentrations (e.g., 1–100 µg/mL) to establish EC50 values and avoid non-linear effects .
Q. How should researchers address discrepancies in reported bioactivity data of this compound across studies?
- Methodological Answer :
- Source Variability : Standardize cyanobacterial strains and growth conditions (light intensity, nutrient media) to minimize batch-to-batch variability .
- Data Normalization : Express bioactivity per unit of protein content (e.g., mg/mL) rather than crude extract weight .
- Meta-Analysis : Use PRISMA guidelines to systematically evaluate confounding factors (e.g., cell type, assay duration) in conflicting studies .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Non-Linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to estimate EC50 and Hill slopes .
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test) while adjusting for multiple comparisons .
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical power (>80%) for detecting effect sizes ≥20% .
Experimental Design and Data Validation
Q. How can researchers optimize in vivo models to study this compound’s anti-inflammatory effects without confounding variables?
- Methodological Answer :
- Model Selection : Use LPS-induced inflammation in transgenic mice (e.g., NF-κB reporter strains) for real-time monitoring .
- Control Groups : Include vehicle controls and baseline inflammation measurements to isolate treatment effects .
- Biomarker Profiling : Quantify cytokines (IL-6, TNF-α) via ELISA and validate with histopathology .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?
- Methodological Answer :
- Specificity : Prefer HPLC with photodiode array detection over spectrophotometry for samples with overlapping pigments (e.g., chlorophyll) .
- Sensitivity : Use LC-MS/MS for trace quantification (LOD < 0.1 µg/mL) in biological fluids .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), recovery (85–115%), and precision (CV < 5%) .
Literature and Reproducibility
Q. How can researchers ensure their this compound studies align with NIH guidelines for preclinical reproducibility?
- Methodological Answer :
- Transparency : Report animal/cell line sources, passage numbers, and authentication certificates (e.g., STR profiling) .
- Data Sharing : Deposit raw data (e.g., RNA-seq, proteomics) in public repositories (NCBI GEO, PRIDE) .
- Blinding : Implement randomization and blinding during treatment allocation and outcome assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
